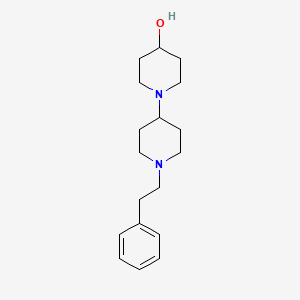

1'-(2-phenylethyl)-1,4'-bipiperidin-4-ol

Übersicht

Beschreibung

Fentanyl, a synthetic opioid, is a lipophilic phenylpiperidine derivative with both analgesic and anesthetic properties . It works by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions . Fentanyl is a synthetic drug, meaning it does not occur in nature .

Synthesis Analysis

The synthesis of fentanyl and its analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Molecular Structure Analysis

The molecular structure of fentanyl is more lipophilic, meaning it dissolves in fat (fat-friendly) while morphine is hydrophilic (water-loving) and shows a relatively low lipid solubility, about 2.5% of fentanyl . This means that fentanyl can quickly enter the brain, initiating a maximal effect within 5 minutes .Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation .Wirkmechanismus

Safety and Hazards

Fentanyl’s effects resemble those of heroin and include euphoria, drowsiness, sedation, addiction, respiratory depression, and can lead to unconsciousness, coma, and death . It is a schedule II prescription drug, and it is typically used to treat patients with severe pain or to manage pain after surgery .

Zukünftige Richtungen

Many different fentanyl derivatives have been developed by pharmaceutical companies to study the analgesic and anesthetic potency effects of adding various substituents to the basic molecule . Small changes in the chemical structure can produce more or less potent derivatives and even enantiomers of specific derivatives can have vastly different potencies . Unfortunately, this approach has been mimicked by chemists in clandestine laboratories to produce “designer” or illicit non-pharmaceutical fentanyl (NPF) derivatives .

Eigenschaften

IUPAC Name |

1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c21-18-9-14-20(15-10-18)17-7-12-19(13-8-17)11-6-16-4-2-1-3-5-16/h1-5,17-18,21H,6-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMRLPLSPKIGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

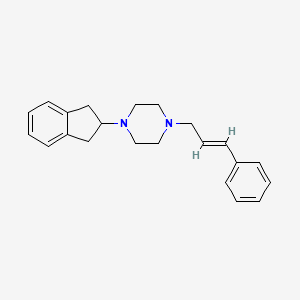

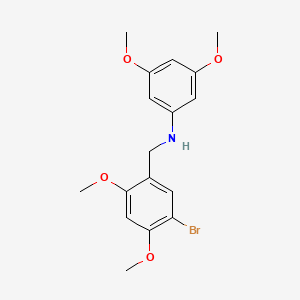

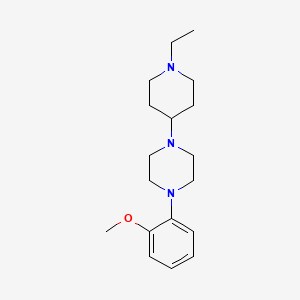

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B3853848.png)

![3-(4-chlorophenyl)-5-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3853852.png)

![3-[(1H-indazol-6-ylamino)methyl]-4H-chromen-4-one](/img/structure/B3853862.png)

![5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B3853865.png)

![(4-methylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B3853880.png)

![2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3853896.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3853903.png)

![2,2'-[(5-bromo-2-methoxybenzyl)imino]diethanol](/img/structure/B3853908.png)

![1-{3-[(4-methylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3853914.png)

![2-{[(3,4-difluorophenyl)amino]methyl}-4-nitrophenol](/img/structure/B3853922.png)

![N,N,2,2-tetramethyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1,3-propanediamine](/img/structure/B3853944.png)